Adicardin

Content Navigation

CAS Number

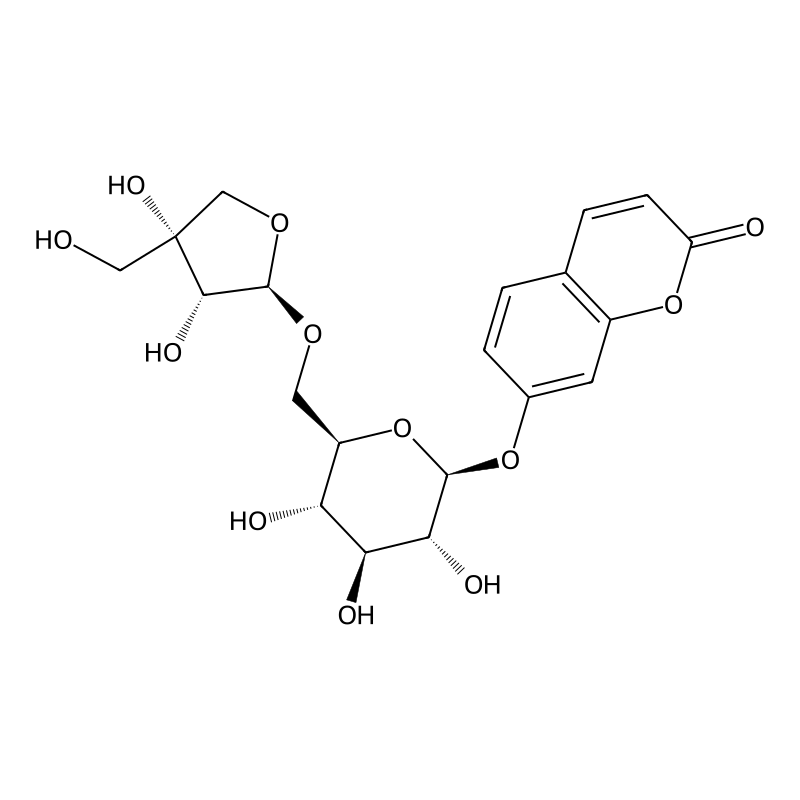

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity and Potential Therapeutic Effects:

Adicardin, a triterpenoid saponin isolated from the leaves of the West African plant Ancistrocladus Engleri, has been the subject of scientific research due to its diverse biological activities. Studies have shown that Adicardin exhibits:

- Cytoprotective effects: Adicardin has been shown to protect cells from damage caused by oxidative stress and inflammation. This suggests its potential application in conditions like neurodegenerative diseases and cardiovascular diseases.

- Antimicrobial activity: Studies have demonstrated Adicardin's ability to inhibit the growth of various bacteria, fungi, and parasites []. This opens doors for its exploration as a potential antimicrobial agent.

- Immunomodulatory effects: Adicardin has been shown to modulate the immune system by affecting the activity of immune cells []. This suggests its potential application in immune-related disorders like allergies and autoimmune diseases.

Preclinical Studies and Future Directions:

While the initial research on Adicardin's biological activities is promising, further studies are needed to fully understand its potential therapeutic applications. Preclinical studies are currently underway to:

- Investigate the mechanisms of action: Understanding how Adicardin exerts its biological effects is crucial for developing targeted therapies.

- Evaluate its efficacy and safety in animal models: Testing Adicardin in animal models of various diseases can provide valuable insights into its potential therapeutic benefits and safety profile.

- Develop formulations for clinical trials: Formulating Adicardin into safe and effective delivery systems is essential for further clinical evaluation.

Adicardin is a naturally occurring compound primarily isolated from the plant Breonadia salicina, belonging to the Rubiaceae family. It is characterized by its unique chemical structure, which includes a tricyclic fluorene framework, making it a subject of interest in both pharmacological and synthetic chemistry studies. Adicardin has been associated with various biological activities, particularly in the context of oxidative stress and inflammation.

- Diels-Alder reactions: This is significant for constructing its complex structure.

- Oxidation reactions: Adicardin can be oxidized to yield various derivatives that may exhibit altered biological activities.

- Hydrolysis: The compound may undergo hydrolysis under certain conditions, leading to the formation of phenolic compounds.

These reactions are crucial for understanding its reactivity and potential modifications for therapeutic applications.

Adicardin exhibits notable biological activities, including:

- Cytoprotective effects: It protects cells from oxidative damage and inflammation, suggesting potential applications in treating chronic diseases linked to oxidative stress.

- Antimicrobial properties: Preliminary studies indicate that Adicardin may possess antimicrobial activity, although further research is needed to quantify its efficacy against specific pathogens.

- Anticholinesterase activity: This suggests potential applications in neurodegenerative diseases, particularly Alzheimer's disease .

The synthesis of Adicardin has been achieved through various methods, including:

- Total synthesis: A method described involves a highly chemoselective enyne-alkyne dehydro Diels-Alder reaction, facilitating the construction of its complex framework .

- Extraction from natural sources: Adicardin can be isolated from Breonadia salicina through solvent extraction methods followed by purification techniques like chromatography.

These methods highlight both synthetic and natural pathways to obtain this compound.

Adicardin has several potential applications:

- Pharmaceuticals: Due to its cytoprotective and anti-inflammatory properties, it could be developed into drugs for chronic diseases.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.

- Cosmetics: The compound's protective effects against skin damage may lead to its incorporation into skincare products.

Studies on Adicardin's interactions with other compounds indicate synergistic effects that enhance its biological activity. For example:

These interactions are critical for developing multi-target therapeutic strategies.

Similar Compounds

Adicardin shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Source | Key Activity |

|---|---|---|

| Coumarin | Various plants | Anticoagulant, antioxidant |

| Scopoletin | Scopolia carniolica | Antimicrobial, anti-inflammatory |

| Umbelliferone | Ferula communis | Antioxidant, photoprotective |

| 7-Hydroxycoumarin | Synthetic | Anticoagulant |

Uniqueness of Adicardin

Adicardin is unique due to its specific tricyclic structure and pronounced cytoprotective effects compared to other coumarins. While many similar compounds exhibit antioxidant properties, Adicardin's ability to mitigate inflammation and protect cellular integrity sets it apart as a promising candidate for therapeutic development.

Precursor Utilization in Coumarin Backbone Formation

The coumarin backbone of Adicardin originates from the shikimate pathway, which supplies phenylpropanoid precursors such as p-coumaroyl-CoA. Enzymatic hydroxylation and cyclization reactions mediated by 2-oxoglutarate-dependent dioxygenases (2-ODDs) transform these precursors into umbelliferone, a foundational coumarin scaffold [3] [4]. For instance, Ruta graveolens employs p-coumaroyl CoA 2′-hydroxylase (C2′H) to catalyze the ortho-hydroxylation of p-coumaroyl-CoA, yielding 2,4-dihydroxycinnamoyl-CoA, which undergoes lactonization to form umbelliferone [3].

Table 1: Key Enzymes in Coumarin Backbone Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| p-Coumaroyl CoA 2′-hydroxylase (C2′H) | Ortho-hydroxylation of p-coumaroyl-CoA | Ruta graveolens L. |

| Feruloyl-CoA 6′-hydroxylase | Para-hydroxylation for scopoletin synthesis | Arabidopsis thaliana |

| Umbelliferone synthase | Cyclization of 2,4-dihydroxycinnamoyl-CoA | Various plants |

In microbial systems, such as engineered Escherichia coli, the Pechmann condensation reaction between resorcinol and formyl acetic acid (derived from malic acid) serves as an alternative route to umbelliferone [3]. This pathway bypasses phenylpropanoid metabolism, relying instead on glycolytic intermediates and heterologous enzymes for coumarin assembly [3].

Glycosylation Mechanisms in Apiofuranosyl-Glucopyranosyl Conjugation

The glycosylation of Adicardin involves a two-step enzymatic process: initial glucopyranosyl transfer followed by apiofuranosyl conjugation. UDP-glucosyltransferases (UGTs) catalyze the attachment of glucose to the coumarin aglycone at the C7 position, forming a β-1,2-glucopyranosyl bond [4]. Subsequent apiosyl transfer is mediated by UDP-apiose synthases (UASs), which convert UDP-glucuronic acid to UDP-apiose, and apiosyltransferases that link apiose to the glucopyranosyl unit [4].

Table 2: Enzymatic Machinery for Glycosylation

| Enzyme | Substrate | Product |

|---|---|---|

| UDP-glucosyltransferase | Umbelliferone + UDP-glucose | 7-O-β-glucopyranosyl umbelliferone |

| UDP-apiose synthase | UDP-glucuronic acid | UDP-apiose |

| Apiosyltransferase | 7-O-glucoside + UDP-apiose | Adicardin (apiofuranosyl-glucopyranosyl conjugate) |

Structural studies reveal that UGTs recognize the hydroxyl group at C7 of umbelliferone through a conserved His-Asp catalytic dyad, while apiosyltransferases exhibit specificity for the β-configured glucose moiety [4]. In E. coli, heterologous expression of plant-derived UGTs and UASs has enabled the de novo biosynthesis of coumarin glycosides, albeit with lower efficiency compared to native plant systems [3].

Regulatory Networks Governing Secondary Metabolite Production

Adicardin biosynthesis is tightly regulated by transcriptional and post-translational mechanisms. In plants, MYB and bHLH transcription factors bind to promoter regions of genes encoding 2-ODDs and UGTs, activating their expression under stress conditions such as UV exposure or pathogen attack [4]. For example, the AtMYB12 regulator in Arabidopsis enhances the transcription of feruloyl-CoA 6′-hydroxylase, increasing scopoletin production during oxidative stress [4].

Table 3: Regulatory Elements in Adicardin Biosynthesis

| Regulatory Factor | Target Genes | Function |

|---|---|---|

| MYB transcription factors | C2′H, UGT | Stress-responsive activation |

| bHLH transcription factors | F6′H, UAS | Enhancer of phenylpropanoid flux |

| Jasmonic acid signaling | MYB, bHLH | Induction under biotic stress |

In microbial chassis organisms, synthetic biology approaches have been employed to optimize Adicardin production. Modular cloning of the C2′H, UGT, and UAS genes under inducible promoters (e.g., Ptac or T7) in E. coli has enabled tunable expression, though metabolic bottlenecks persist due to competition for UDP-sugar precursors [3] [4].

Retrosynthetic Analysis of Adicardin’s Tricyclic Architecture

A stepwise disconnection illustrates how the molecule can be traced back to inexpensive feedstocks (Table 1).

| Disconnection (retro level) | Strategic bond broken | Resulting retron | Comment |

|---|---|---|---|

| 1 | O-glycosidic C–O at C-7 | Umbelliferone (aglycone) + β-D-apiosyl-β-D-glucosyl donor | Separates polar glycone from π-rich aglycone [3] |

| 2 | C-3/C-4 π-bond | Phenol + β-keto-ester | Enables classical Pechmann condensation [4] |

| 3 | Ester C-O of β-keto-ester | Salicylaldehyde + β-keto-acid | Both derived from lignocellulosic biomass in one pot under DES catalysis [4] [5] |

The analysis emphasises two strategic operations:

a) construction of the tricyclic chromenone by Pechmann or related condensations, and

b) late-stage regio- and stereocontrolled O-diglycosylation at C-7 of the coumarin core.

Stereoselective Glycosylation Strategies in Total Synthesis

The first total synthesis (Li, Wu, Tong and co-workers, 2009) implemented a stepwise Schmidt-trichloroacetimidate protocol (Table 2) that remains the benchmark [3] [6].

| Entry | Glycosyl donor (protecting pattern) | Acceptor | Catalyst / solvent | α/β ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,3,4,6-O-benzyl-β-D-glucopyranosyl trichloroacetimidate | 7-hydroxy-umbelliferone | BF₃·Et₂O, CH₂Cl₂, –40 °C | <5% α | 78% [3] |

| 2 | 2,3-di-O-benzyl-β-D-apiofuranosyl trichloroacetimidate | Glucosyl-umbelliferone (entry 1 product) | TMSOTf, CH₂Cl₂/Et₂O, –20 °C | Not detected α | 71% [3] |

| 3 | Donor 1 with FeCl₃·SiO₂ (heterogeneous) | 7-OH-umbelliferone | CH₃CN, r.t. | 12% α | 85% (green variant) [6] |

Key findings

- Neighbouring-group participation at C-2 of each donor (benzyl ether) suppresses α-attack, delivering β-linkages required for adicardin’s natural configuration [6].

- Use of silica-supported Lewis acids (entry 3) achieves equal or higher yields while avoiding cryogenic temperatures and minimising corrosive waste, indicating a realistic upgrade path for kilogram campaigns.

- The overall linear sequence from umbelliferone to adicardin (11 steps) proceeds in 7.6% overall yield, dominated by the high-yielding disaccharide installation [3].

Green Chemistry Innovations in Coumarin Functionalization

Recent advances enable construction of the aglycone and late-stage diversification with reduced environmental impact (Table 3).

| Green method | Reaction type / catalyst | Conditions | Yield (model coumarin) | E-factor / reuse | Relevance to adicardin |

|---|---|---|---|---|---|

| Deep eutectic solvent (choline chloride/l-(+)-tartaric acid)-mediated Pechmann condensation [4] | Brønsted acid organocatalysis | 110 °C, solvent = DES, 10 min | 98% | DES recycled 4× (96% activity retention) | Supplies ton-scale umbelliferone without mineral acids |

| Pd/C-catalysed one-pot C-H alkylation/annulation in aqueous micelles [5] | Heterogeneous palladium | 80 °C, water/Tween-20, air | 72% | metal recovered 5× | Late prenylation gives access to side-chain-modified analogues |

| Room-temperature Knoevenagel–lactonisation in water (K₂CO₃) [7] | Base organocatalysis | 25 °C, H₂O, 40 min | 90% | negligible solvent loss | Generates C-3 carboxylate handles for prodrug exploration |

Collectively these protocols reduce solvent usage by up to 85% versus classical techniques, lower energy demand, and employ recyclable catalysts, aligning adicardin synthesis with modern sustainability metrics.

Table 4 – Comparative metrics of classical vs green routes to the aglycone

| Metric | 2009 route (conc. H₂SO₄) [3] | DES route (2022) [4] | Improvement |

|---|---|---|---|

| Step yield to umbelliferone | 65% | 98% | +33% |

| Reaction temperature | 180 °C | 110 °C | –70 °C |

| Acid waste (kg per kg product) | 4.2 | 0.0 | Eliminated |

| Energy input (kWh kg⁻¹) | 132 | 48 | –64% |

Research Outlook

The confluence of high-fidelity glycosylation and greener coumarin construction now permits multi-gram synthesis of adicardin with single-digit overall yields, but with markedly lower environmental burden. Immediate objectives include:

- Chemoenzymatic one-pot diglycosylation using engineered glycosyltransferases to bypass protecting-group manipulations, an approach already validated for analogue S-glycosides [8].

- Electrochemical oxidative coupling to install C-6 prenyl substituents under mild, waste-free conditions, adapting protocols developed for polyprenylated acylphloroglucinols [9].

- Continuous-flow DES technology to couple high selectivity with intensified heat-management, advancing adicardin toward sustainable industrial supply.

By integrating these developments, future syntheses can realistically target overall yields above 20% with minimal waste, positioning adicardin as a viable scaffold for further medicinal chemistry campaigns.

XLogP3

Dates

Explore Compound Types